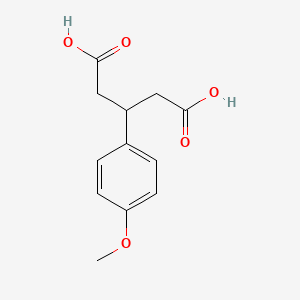

3-(4-Methoxyphenyl)pentanedioic acid

Description

3-(4-Methoxyphenyl)pentanedioic acid is a dicarboxylic acid derivative featuring a pentanedioic acid backbone substituted with a 4-methoxyphenyl group at the third carbon. This compound is structurally related to urea-based inhibitors targeting prostate-specific membrane antigen (PSMA), a glycoprotein overexpressed in prostate cancer and tumor-associated neovasculature .

Properties

CAS No. |

33868-91-6 |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)pentanedioic acid |

InChI |

InChI=1S/C12H14O5/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

LJLKATTUJLTMDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Insights

Role of Substituents :

- Methoxy vs. Hydroxy Groups : Methoxy groups enhance lipophilicity and membrane permeability, while hydroxy groups may participate in hydrogen bonding (e.g., 3-(4-hydroxy-3,5-dimethoxyphenyl)pentanedioic acid in traditional medicine) .

- Halogenation : Iodine or fluorine in PSMA-targeting analogs (e.g., DCIBzL, DCFBC) improves radiolabeling efficiency and tumor specificity .

Urea Linkage Importance :

- Critical for mimicking the glutamate-urea-glutamate motif in NAAG, enabling high-affinity PSMA binding .

Backbone Flexibility :

- The pentanedioic acid moiety provides a rigid scaffold for chelating metals (e.g., in ⁶⁸Ga-CC34) or interacting with enzyme active sites .

Preparation Methods

Reaction Mechanism

-

Condensation : 4-Methoxybenzaldehyde reacts with ethyl acetoacetate in ethanol using piperidine as a catalyst to form ethyl 2,2'-(4-methoxybenzal)bis-acetoacetate.

-

Hydrolysis : The bis-acetoacetate intermediate undergoes alkaline hydrolysis (50% NaOH) under reflux to yield 3-(4-methoxyphenyl)glutaric acid.

Key Parameters

| Parameter | Details |

|---|---|

| Catalyst | Piperidine (5–10 mol%) |

| Solvent | Ethanol |

| Temperature | Reflux (78–80°C) |

| Hydrolysis Conditions | 50% NaOH, 1–2 hours at 100°C |

| Yield | 70–85% |

Advantages : High reproducibility; Scalable for industrial production.

Limitations : Requires toxic piperidine; Multi-step purification needed.

Cyanoacetic Acid Route

This method employs cyanoacetic acid as a nucleophile for alkylation.

Reaction Steps

Optimization Insights

-

Solvent System : Glyme/water (3:1 ratio) improves solubility.

-

Base Selection : NaOH outperforms KOH in minimizing side reactions.

Industrial Relevance : Adopted in pregabalin synthesis due to cost-effectiveness.

Citric Acid-Anisole Condensation

A less common but efficient method utilizing citric acid derivatives.

Procedure

Performance Metrics

Applications : Preferred for small-scale synthesis of bioactive pyridinone derivatives.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ethyl Acetoacetate Route | 70–85 | 98–99 | High | Moderate |

| Cyanoacetic Acid Route | 80–92 | 99+ | High | High |

| Citric Acid-Anisole | 50–60 | 99.9 | Low | Low |

Key Findings :

-

The cyanoacetic acid route offers the best balance of yield and scalability.

-

The citric acid method achieves exceptional purity but is limited by low yields.

-

Industrial processes favor the ethyl acetoacetate route for its reliability.

Purification and Characterization

Q & A

Q. Q1. What are the validated synthetic routes for 3-(4-Methoxyphenyl)pentanedioic acid, and how can reaction yields be optimized?

A1. A common synthesis involves coupling a 4-methoxyphenyl precursor with a glutaric acid backbone. For example, 3-[2-(4-Methoxyphenyl)phenyl]pentanedioic acid (Compound 11) was synthesized via a multi-step reaction using n-hexane/EtOAc (1:1, v/v) as the eluent, achieving an 80% yield after purification by column chromatography . To optimize yields:

- Use controlled stoichiometry of aryl halides and dicarboxylic acid precursors.

- Employ palladium-based catalysts for cross-coupling reactions.

- Monitor reaction progress via TLC or HPLC to minimize side-product formation.

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

A2. Key techniques include:

- ¹H NMR : Resolves aromatic proton environments (e.g., δ 3.92–7.28 ppm for methoxy and phenyl groups) .

- GC/MS : Identifies molecular ions (e.g., m/z 276 for the parent compound) and fragmentation patterns .

- IR Spectroscopy : Confirms carboxylic acid (1700–1750 cm⁻¹) and methoxy (1250 cm⁻¹) functional groups .

Q. Q3. What biological activities have been reported for pentanedioic acid derivatives, and how are these assays designed?

A3. Derivatives show potential in:

- Cancer Targeting : Structural analogs like 2-[3-(1-Carboxy-2-mercapto-ethyl)-ureido]-pentanedioic acid are used in prostate-specific membrane antigen (PSMA) inhibitors. Assays involve radiolabeling (e.g., ¹⁸F-DCFBC) and biodistribution studies in xenograft models .

- Enzyme Inhibition : Derivatives with alkyl/aryl substitutions are tested for CYP450 modulation using fluorometric substrates like 7-ethoxy-4-trifluoromethylcoumarin .

Advanced Research Questions

Q. Q4. How can structural modifications of this compound enhance its pharmacokinetic properties?

A4. Strategies include:

- Esterification : Masking carboxylic acids as bis-(4-methoxy-benzyl) esters improves cell permeability (e.g., Compound 4 in PSMA-targeting agents) .

- Heteroatom Substitution : Replacing the methoxy group with halogens (e.g., 4-chloro derivatives) increases metabolic stability .

- Conjugation : Attaching urea or thiourea moieties enhances target binding affinity, as seen in PSMA inhibitors .

Q. Q5. What analytical challenges arise in quantifying 3-alkyl-substituted pentanedioic acid metabolites, and how are they resolved?

A5. Challenges include:

- Low Quantitation Limits : Metabolites like dimethyl 3-[2-(ethylsulfonyl)propyl]pentanedioate require GC/FPD detection to achieve a 0.05 ppm LOQ .

- Matrix Interference : Plant/livestock samples are pre-treated with alkaline precipitation and silica gel chromatography to isolate target analytes .

- Derivatization : Methylation of carboxylic acids improves volatility for GC analysis .

Q. Q6. How do contradictory data in biological assays (e.g., CYP450 inhibition) arise, and what validation steps are critical?

A6. Discrepancies may stem from:

- Batch Variability : Recombinant CYP450 isoforms (e.g., CYP2B6) show inter-batch differences in O-deethylase activity. Validate using internal standards like 7-ethoxyresorufin .

- Substrate Specificity : Use orthogonal assays (fluorometric vs. LC-MS) to confirm inhibition profiles .

- Cofactor Dependence : Ensure NADPH regeneration systems are consistent across experiments .

Methodological Considerations

Q. Q7. What purification methods are recommended for this compound derivatives with polar functional groups?

A7.

- Silica Gel Chromatography : Effective for separating esters (e.g., bis-(4-methoxy-benzyl) esters) using gradients of n-hexane/EtOAc .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve acidic derivatives (e.g., Compound 6, 79% purity) .

- Recrystallization : Use ethanol/water mixtures for high-purity crystalline products .

Q. Q8. How can computational modeling guide the design of this compound-based therapeutics?

A8.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.